Amorpholone
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Overview
Description
Preparation Methods
Amorpholone can be synthesized from rotenone, a naturally occurring compound in Tephrosia species . The preparation involves partial synthesis from rotenone, which includes extraction using petroleum ether and methanol . The industrial production methods for this compound are not extensively documented, but the isolation from Tephrosia candida involves fractionation of methanolic extracts and purification processes .
Chemical Reactions Analysis
Amorpholone undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include sulfuric acid and methanol . The major products formed from these reactions are derivatives of rotenone, such as dehydrorotenone and rotenonone . The specific conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the transformations .
Scientific Research Applications
Amorpholone has been extensively studied for its insecticidal properties. . The compound’s effectiveness as an insecticide makes it a valuable tool in agricultural pest management.
Mechanism of Action
The mechanism of action of amorpholone involves its interaction with the insect’s nervous system. It disrupts the normal functioning of the nervous system, leading to paralysis and eventual death of the insect . The molecular targets of this compound include specific enzymes and receptors in the insect’s nervous system, which are crucial for maintaining normal physiological functions .
Comparison with Similar Compounds
Amorpholone is similar to other rotenoid compounds such as rotenone, dehydrorotenone, and rotenonone . These compounds share a common structural framework and exhibit similar insecticidal properties. this compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activity . The comparison highlights this compound’s enhanced potency and effectiveness as an insecticide compared to its analogs .
Properties
CAS No. |
57103-58-9 |
---|---|
Molecular Formula |
C23H20O7 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
21-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H20O7/c1-10(2)15-8-13-14(28-15)6-5-11-20(24)19-12-7-17(26-3)18(27-4)9-16(12)29-23(25)22(19)30-21(11)13/h5-7,9,15,23,25H,1,8H2,2-4H3 |
InChI Key |
FQWPFJMIQXANSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4O)OC)OC |
Origin of Product |
United States |
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